molecular formula C7H18ClN B3121952 (1,1,2,2-Tetramethylpropyl)amine hydrochloride CAS No. 29772-64-3

(1,1,2,2-Tetramethylpropyl)amine hydrochloride

Cat. No.: B3121952
CAS No.: 29772-64-3
M. Wt: 151.68 g/mol
InChI Key: VBLHYILVPSSTFU-UHFFFAOYSA-N
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Description

(1,1,2,2-Tetramethylpropyl)amine hydrochloride is a chemical compound with the molecular formula C7H17N·HCl. It is a derivative of amine, characterized by the presence of a hydrochloride group. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,2,2-Tetramethylpropyl)amine hydrochloride typically involves the reaction of (1,1,2,2-Tetramethylpropyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

(1,1,2,2-Tetramethylpropyl)amine+HCl(1,1,2,2-Tetramethylpropyl)amine hydrochloride\text{(1,1,2,2-Tetramethylpropyl)amine} + \text{HCl} \rightarrow \text{this compound} (1,1,2,2-Tetramethylpropyl)amine+HCl→(1,1,2,2-Tetramethylpropyl)amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1,2,2-Tetramethylpropyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.

Scientific Research Applications

(1,1,2,2-Tetramethylpropyl)amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in biochemical assays and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1,2,2-Tetramethylpropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,1,2-Trimethylpropyl)amine hydrochloride
  • 2,2,6,8-Tetramethylchroman-4-amine hydrochloride
  • 2,2,7,8-Tetramethylchroman-4-amine hydrochloride

Uniqueness

(1,1,2,2-Tetramethylpropyl)amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,3,3-trimethylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-6(2,3)7(4,5)8;/h8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLHYILVPSSTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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